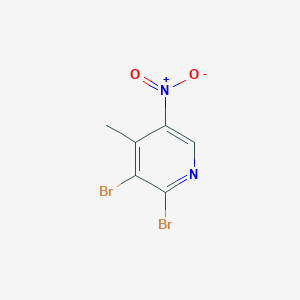
2,3-Dibromo-4-methyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-methyl-5-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-methyl-5-nitropyridine typically involves the bromination and nitration of a pyridine derivative. One common method involves the bromination of 4-methylpyridine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2,3-diamino-4-methyl-5-nitropyridine.
Reduction: Formation of 2,3-dibromo-4-methyl-5-aminopyridine.
Oxidation: Formation of 2,3-dibromo-4-carboxy-5-nitropyridine.
Scientific Research Applications
2,3-Dibromo-4-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5-nitropyridine: Lacks the methyl group, resulting in different chemical properties.
2,3-Dichloro-4-methyl-5-nitropyridine: Chlorine atoms instead of bromine, affecting reactivity and biological activity.
4-Methyl-5-nitropyridine: Lacks the bromine atoms, leading to different substitution patterns.
Uniqueness
2,3-Dibromo-4-methyl-5-nitropyridine is unique due to the presence of both bromine atoms and a nitro group on the pyridine ring, which imparts distinct reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H4Br2N2O2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
2,3-dibromo-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |
InChI Key |
YNOHGBCRKLDLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



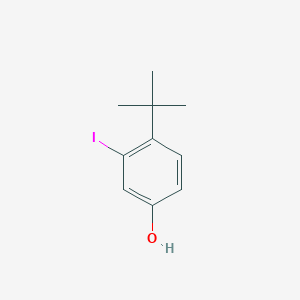

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
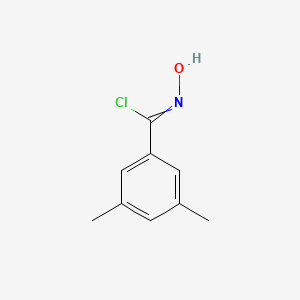
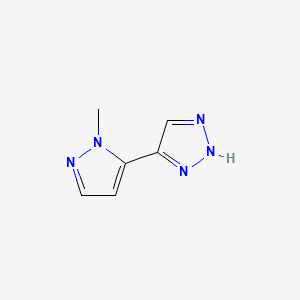
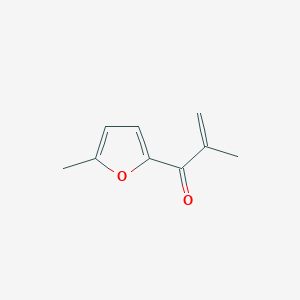
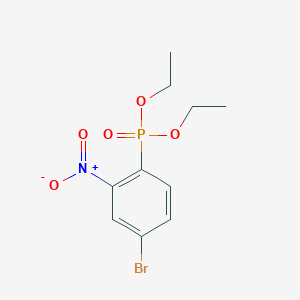
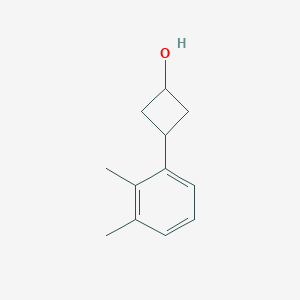

![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


